3-Cyanocinnamic acid
Overview
Description
3-Cyanocinnamic acid, with the chemical formula C10H7NO2, is an organic compound that belongs to the class of cinnamic acid derivatives. It is characterized by the presence of a cyano group (-CN) attached to the third carbon of the cinnamic acid structure. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
3-Cyanocinnamic acid is a reactive compound that can participate in photochemical reactions with other compounds to form photodimers . It is known to interact with monocarboxylate transporters (MCTs), which are members of the solute carrier family 16 (SCL16 family) and consist of 14 known isoforms . These transporters play a crucial role in the metabolic flux of small ketone bodies such as lactic acid and pyruvic acid, especially in cancer cells .
Mode of Action
The interaction of this compound with its targets involves a stepwise cycloaddition process . The compound’s diradical nature makes it sensitive to UV light, and its photochemical reactions are simulated by quantum mechanics calculations . The seeming difference in the topochemical [2 + 2] photoreactivity of this compound and 4-cyanocinnamic acid is caused by differing degrees of ease of molecular motion in the crystals .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transport of monocarboxylic acids. The compound’s interaction with MCTs affects the transport of small ketone bodies such as lactic acid and pyruvic acid . This interaction can have significant downstream effects, particularly in the context of cancer cell metabolism .
Pharmacokinetics
Its reactivity and participation in photochemical reactions suggest that its adme (absorption, distribution, metabolism, and excretion) properties could be influenced by factors such as temperature and light exposure .
Result of Action
The primary result of this compound’s action is the formation of photodimers through photochemical reactions . In the context of cancer cell metabolism, the compound’s interaction with MCTs can inhibit cancer cell proliferation .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light. The compound becomes reactive when heated to certain temperatures , and its photochemical reactions are sensitive to UV light . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3-Cyanocinnamic acid is known to interact with various enzymes and proteins. It has been used to synthesize triazoles with antifungal activities and to prepare aminocyclohexylethyl-substituted methylsulfonyloxy and methylsulfonyl tetrahydrobenzazepines as dopamine receptor antagonists and antipsychotics .
Cellular Effects
It has been found to participate in photochemical reactions, which could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to participate in photochemical reactions. The diradical nature of this compound makes it sensitive to UV light, and the photochemical reactions are simulated by quantum mechanics calculations .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to become reactive when heated to 130°C due to differing degrees of molecular motion in crystals . This suggests that the effects of this compound can change over time under certain conditions.
Metabolic Pathways
It has been used to synthesize other compounds, suggesting that it may interact with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyanocinnamic acid can be synthesized through several methods. One common method involves the reaction of cinnamic acid with sodium cyanide. The procedure typically involves dissolving cinnamic acid in alcohol, followed by the addition of a sodium cyanide suspension. The reaction is carried out at an appropriate temperature and for a specific duration to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 3-Cyanocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 3-aminocinnamic acid.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 3-aminocinnamic acid.
Substitution: Formation of substituted cinnamic acid derivatives.
Scientific Research Applications
3-Cyanocinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Cinnamic Acid: The parent compound of 3-cyanocinnamic acid, known for its antioxidant and antimicrobial properties.
3-Aminocinnamic Acid: A derivative obtained by the reduction of this compound, with potential biological activities.
4-Cyanocinnamic Acid: Another cyanocinnamic acid derivative with the cyano group attached to the fourth carbon.
Uniqueness: this compound is unique due to the presence of the cyano group at the third carbon, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(3-cyanophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYFZKRRQZYAJI-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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